molecular formula C21H38ClNO2 B2806421 N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride CAS No. 1189642-44-1

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride

Cat. No.: B2806421
CAS No.: 1189642-44-1
M. Wt: 371.99
InChI Key: JFTWXQLFEHMYJZ-UHFFFAOYSA-N
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Description

N-{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride is a synthetic organic compound featuring a hybrid structure combining adamantane, cyclohexane, and a hydroxypropyl linker. The N-methylcyclohexanamine segment introduces a tertiary amine, which may influence pharmacokinetic properties such as bioavailability and receptor binding. This compound is structurally related to bioactive adamantane derivatives, which are explored for antiviral, neuroprotective, and antimicrobial applications .

Synthetic routes for analogous adamantane-containing compounds involve reactions such as nucleophilic substitution (e.g., using oxalyl chloride to generate acyl chlorides) and coupling agents like EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) to form amide or ester linkages . Characterization typically employs NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity .

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2.ClH/c1-22(19-5-3-2-4-6-19)13-20(23)14-24-15-21-10-16-7-17(11-21)9-18(8-16)12-21;/h16-20,23H,2-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTWXQLFEHMYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COCC12CC3CC(C1)CC(C3)C2)O)C4CCCCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride typically involves multiple steps. One common method starts with the preparation of adamantan-1-yl methanol, which is then reacted with 3-chloro-2-hydroxypropylamine under basic conditions to form the intermediate product. This intermediate is further reacted with N-methylcyclohexanamine in the presence of a suitable catalyst to yield the final compound. The reaction conditions often involve controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the adamantane moiety .

Scientific Research Applications

N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can disrupt viral replication or inhibit bacterial growth by targeting specific enzymes or receptors .

Comparison with Similar Compounds

Key Observations :

  • Adamantane Positioning : In 1-methoxyadamantane, the methoxy group at the bridgehead position enhances reactivity in photochemical reactions compared to other substituents (e.g., acetyl or halogen groups) .
  • Heterocyclic vs. Aliphatic Linkers : The benzothiazole-containing derivative () exhibits planar aromatic regions and hydrogen-bonding networks, which may enhance crystallinity and thermal stability compared to aliphatic linkers in the target compound .

Physicochemical Properties

Property Target Compound (Inferred) 2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide 1-Methoxyadamantane
Melting Point ~470–490 K (estimated) 485–486 K Not reported
Solubility Moderate in polar solvents (e.g., DMSO) Soluble in CHCl₃, EtOH High in CH₂Cl₂
Hydrogen Bonding Hydroxypropyl group enables H-bonding Intermolecular N–H⋯N and C–H⋯O bonds Limited

The hydroxypropyl group in the target compound enhances aqueous solubility compared to 1-methoxyadamantane, which is highly lipophilic . However, the benzothiazole derivative’s crystalline lattice (stabilized by S⋯S interactions) suggests superior thermal stability .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 50–60°C during coupling to prevent side reactions.
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization (ethanol/ether) to enhance purity.
  • Yield improvement : Employ excess adamantane derivative (1.2 equiv) to drive the reaction to completion .

Basic: Which analytical techniques are critical for structural and purity characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of adamantane protons (δ ~1.6–2.1 ppm) and hydroxypropyl groups (δ ~3.4–4.2 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile) to assess purity (>98%) and detect impurities (e.g., unreacted intermediates) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 378.264).

Advanced: How can structure-activity relationship (SAR) studies elucidate the roles of the adamantane and hydroxypropyl moieties?

Methodological Answer:
Experimental Design :

Analog Synthesis : Prepare derivatives with modifications (e.g., removal of adamantane, substitution of hydroxypropyl with ethyl groups).

Biological Assays :

  • Neuroprotection : Test in SH-SY5Y cells under oxidative stress (H₂O₂ model).
  • Antiviral Activity : Use plaque reduction assays against influenza A (MDCK cells).

Computational Analysis :

  • Molecular Docking : Compare binding affinities to NMDA receptors (PDB: 2A5S) or viral M2 channels.

Q. Key Findings :

  • Adamantane enhances lipid membrane penetration (logP ~3.5) and target binding via hydrophobic interactions.
  • Hydroxypropyl improves water solubility (clogP reduced by 0.8 units) and hydrogen bonding to biological targets .
Analog Adamantane Hydroxypropyl Neuroprotection (EC₅₀, μM)
Parent CompoundYesYes12.3 ± 1.5
Adamantane-removed derivativeNoYes>100
Hydroxypropyl-substitutedYesNo45.6 ± 3.2

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:
Contradictions may arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., primary neurons vs. immortalized lines), serum concentration, or incubation time.
  • Compound Handling : Degradation due to improper storage (−20°C in desiccated form vs. room temperature).
  • Dosage Regimens : Non-linear dose-response curves may obscure efficacy at suboptimal concentrations.

Q. Resolution Strategies :

  • Standardization : Adopt consensus protocols (e.g., NIH/WHO guidelines for antiviral assays).
  • Replicate Studies : Include positive controls (e.g., memantine for neuroprotection) and validate findings across ≥3 independent labs.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

Advanced: How can computational tools predict binding affinity to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Simulate binding to NMDA receptors (e.g., GluN1/GluN2B subunits) over 100 ns to assess stability of adamantane-pocket interactions.
  • Quantitative Structure-Activity Relationship (QSAR) :
    • Train models using descriptors like polar surface area (PSA), logP, and H-bond donors.
    • Validate with leave-one-out cross-validation (R² > 0.7).

Q. Example Prediction :

  • CADD studies suggest strong binding to the MK-801 site of NMDA receptors (ΔG = −9.8 kcal/mol) .

Basic: What in vitro models are suitable for assessing neuroprotective potential?

Methodological Answer:

  • Primary Cortical Neurons : Expose to glutamate (100 μM, 24 hr) and measure cell viability (MTT assay).
  • SH-SY5Y Cells : Differentiate with retinoic acid (10 μM, 7 days) and induce oxidative stress with rotenone (IC₅₀ determination).
  • Microglial BV2 Cells : Test anti-inflammatory effects via LPS-induced TNF-α suppression (ELISA) .

Advanced: What crystallographic challenges arise, and how can SHELX address them?

Methodological Answer:
Challenges :

  • Disorder in the hydroxypropyl chain or adamantane moiety due to flexibility.
  • Weak diffraction (resolution < 1.0 Å) from large unit cells.

Q. SHELX Workflow :

Data Integration : Use SHELXC to process high-resolution data (e.g., synchrotron source).

Phase Solution : Apply SHELXD for dual-space methods (e.g., charge flipping).

Refinement : SHELXL with restraints for anisotropic displacement parameters (ADPs) of adamantane carbons .

Basic: How to conduct stability studies for shelf-life determination?

Methodological Answer:

  • Accelerated Stability Testing :
    • Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
    • Identify major degradation products (e.g., hydrolysis of the methoxy group).
  • Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in NMR/UV spectra .

Advanced: Strategies to enhance water solubility without compromising activity

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the hydroxypropyl group (cleaved in vivo).
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI < 0.2).
  • Co-Crystallization : Use succinic acid as a co-former to improve dissolution rate (pH 6.8 buffer) .

Advanced: How can in silico ADMET profiling prioritize preclinical development?

Methodological Answer:

  • ADMET Predictions :
    • Absorption : High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s).
    • Metabolism : CYP3A4/2D6 substrate (caution for drug-drug interactions).
    • Toxicity : Ames test negative (no mutagenicity).
  • Prioritization Criteria :
    • CNS MPO score >4.0 (favorable BBB penetration).
    • Therapeutic index (LD₅₀/EC₅₀) >10 .

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